molecular formula C20H20N4O3S B2739622 2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904417-77-1

2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2739622
CAS No.: 1904417-77-1
M. Wt: 396.47
InChI Key: QWHIKLBDHMPVBI-UHFFFAOYSA-N
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Description

2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a sophisticated heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This complex molecular architecture incorporates multiple pharmacologically relevant motifs, including a 4-methyl-2-(1H-pyrrol-1-yl)thiazole ring system, an azetidine scaffold, and a hexahydroisoindole-1,3-dione moiety. The 4-methyl-2-(1H-pyrrol-1-yl)thiazole component represents a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . The compact, strained azetidine ring provides interesting conformational properties that can enhance potency and improve physicochemical parameters in drug design. Meanwhile, the hexahydroisoindole-1,3-dione moiety contributes to molecular rigidity and hydrogen-bonding capabilities, potentially influencing target binding and pharmacokinetic properties. This compound serves as a versatile intermediate for constructing more complex molecular entities, particularly in the development of protease inhibitors, kinase modulators, and other targeted therapeutics. Researchers can utilize this building block in structure-activity relationship studies, combinatorial chemistry libraries, and bioisostere replacement strategies. The molecular framework suggests potential applications in central nervous system drug discovery, anti-infective development, and oncology research programs. As with all specialized research chemicals, this product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in controlled laboratory environments. For specific pricing, availability, and custom synthesis options, please contact our scientific support team.

Properties

IUPAC Name

2-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-16(28-20(21-12)22-8-4-5-9-22)19(27)23-10-13(11-23)24-17(25)14-6-2-3-7-15(14)18(24)26/h2-5,8-9,13-15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHIKLBDHMPVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple heterocycles, which contribute to its biological activity. The molecular formula is C19H20N4OS2 with a molecular weight of 384.5 g/mol. The presence of thiazole and isoindole moieties suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H20N4OS2
Molecular Weight384.5 g/mol
CAS Number2034428-39-0

Antitumor Activity

Research indicates that compounds containing thiazole and isoindole structures often exhibit significant antitumor properties. For instance, thiazolidine derivatives have been shown to inhibit glioblastoma cell proliferation effectively. A study by Da Silva et al. demonstrated that specific thiazolidinones exhibited potent cytotoxic effects against glioblastoma multiform cells, suggesting that the thiazole component in our compound may confer similar properties .

The proposed mechanism of action for the compound involves the inhibition of key enzymes and signaling pathways associated with cancer progression. For example, thiazole derivatives have been reported to act as inhibitors of tyrosyl-DNA phosphodiesterase I and other kinases involved in cancer cell signaling . This inhibition can lead to reduced cell viability and increased apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its antitumor properties, the compound may also possess anti-inflammatory effects. Thiazolidine derivatives have been noted for their ability to modulate inflammatory responses in various models . This dual action could make the compound a candidate for treating conditions where inflammation plays a critical role.

Case Study 1: Antitumor Efficacy

In a preclinical study examining the antitumor efficacy of thiazole-containing compounds, researchers found that specific derivatives significantly reduced tumor growth in xenograft models. The study reported an IC50 value in the low micromolar range for cell lines derived from breast cancer and glioblastoma . This suggests that our compound could similarly inhibit tumor growth through its structural components.

Case Study 2: Enzyme Inhibition

Another research finding highlighted the enzyme inhibition capabilities of related thiazole compounds. A screening of various thiazolidine derivatives revealed potent inhibition against α-amylase and urease enzymes, which are critical in metabolic processes . This suggests that our compound may also exhibit similar enzyme inhibitory activities, potentially impacting metabolic disorders.

Comparison with Similar Compounds

Core Heterocyclic Motifs

  • Thiazole Derivatives :

    • The target compound’s 4-methyl-2-(1H-pyrrol-1-yl)thiazole moiety is distinct from analogs in (e.g., 9a–9e ), which bear phenyl, fluorophenyl, or methoxyphenyl substituents on the thiazole ring. The pyrrole substitution may enhance π-π stacking or hydrogen bonding compared to halogenated or alkylated variants .
    • highlights thiazoles fused with indole and pyrazole systems, demonstrating broader pharmacological versatility but reduced specificity compared to the target’s simpler thiazole-pyrrole system .
  • Azetidine Linker: The azetidine ring (4-membered) in the target compound contrasts with larger rings (e.g., piperazine in ).
  • Hexahydroisoindole-dione :

    • This bicyclic dione system is absent in most analogs but shares functional similarity with ’s pyrimidine carbonitrile, where a hydroxyphenyl group contributes to polarity. The dione moiety may enhance solubility or serve as a hydrogen-bond acceptor .

Anticancer Potential

  • reports thiazole-indole hybrids with IC₅₀ values of 8–50 µM against MCF-7 breast cancer cells, comparable to doxorubicin. The target compound’s pyrrole-thiazole system may similarly intercalate DNA or inhibit kinases .
  • highlights docking studies where thiazole-triazole derivatives (e.g., 9c ) bind enzyme active sites via hydrophobic and hydrogen-bonding interactions. The target’s azetidine linker could optimize binding geometry for higher specificity .

Physicochemical Properties

Property Target Compound (9a–9e) (Compound 3)
LogP (Predicted) ~3.5 (lipophilic) 2.8–4.1 2.2
Solubility Low (dione and azetidine) Moderate (polar acetamide) Low (hydroxyphenyl)
Hydrogen Bond Donors 2 (dione NH, pyrrole NH) 1–2 1 (hydroxyl)

The target’s pyrrole and dione groups may improve membrane permeability but reduce aqueous solubility compared to acetamide-linked analogs .

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